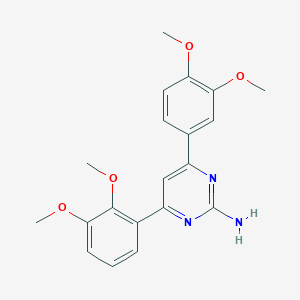
4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine, or 4-DFPP, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrimidine family and is known to have anti-inflammatory and anti-angiogenic properties. This compound has been studied extensively for its potential use in the treatment of various diseases, such as cancer, arthritis, and cardiovascular diseases.
Mecanismo De Acción
The exact mechanism of action of 4-DFPP is still not fully understood. However, it is believed that the compound acts by inhibiting the activity of specific enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes is thought to reduce inflammation and angiogenesis, thus providing potential therapeutic benefits.
Biochemical and Physiological Effects
4-DFPP has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and angiogenesis, as well as to reduce the levels of certain inflammatory markers, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). In addition, 4-DFPP has been shown to reduce the levels of certain proteins involved in the regulation of cell growth and proliferation, such as c-Myc and cyclin D1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-DFPP in lab experiments is its low toxicity. The compound has been shown to be non-toxic in animal models, and is therefore considered safe for use in scientific research. However, the compound is not commercially available and must be synthesized in the laboratory. In addition, the compound is relatively unstable and must be stored carefully.
Direcciones Futuras
There are several potential future directions for the use of 4-DFPP in scientific research. One possible direction is the study of its potential as an anti-cancer agent. In addition, further research could be conducted to explore the compound’s potential for use in the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s. It could also be studied for its potential use in the development of new drugs to treat cardiovascular diseases. Finally, further research could be conducted to explore the compound’s potential for use in the treatment of inflammatory diseases, such as arthritis.
Métodos De Síntesis
The synthesis of 4-DFPP is accomplished by a two-step process. First, a reaction between 3,4-dimethoxybenzaldehyde and furan-2-ylpyrimidine is carried out in the presence of an acid catalyst. The reaction results in the formation of 4-(3,4-dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine. The second step involves the purification of the product using chromatographic techniques.
Aplicaciones Científicas De Investigación
4-DFPP has been studied extensively for its potential use in the treatment of various diseases. Its anti-inflammatory and anti-angiogenic properties make it a promising candidate for the treatment of cancer, arthritis, and cardiovascular diseases. It has also been studied for its potential use in the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s. In addition, 4-DFPP has been studied for its potential use as an antioxidant and for its ability to protect cells from oxidative stress.
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-14-6-5-10(8-15(14)21-2)11-9-12(19-16(17)18-11)13-4-3-7-22-13/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUGPHSZWOHFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)

![4-(4-Chlorophenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347981.png)










